molecular formula C11H16O4S2 B14008801 [Bis(ethylsulfonyl)methyl]benzene CAS No. 32341-86-9

[Bis(ethylsulfonyl)methyl]benzene

Cat. No.: B14008801
CAS No.: 32341-86-9
M. Wt: 276.4 g/mol
InChI Key: WRQJZQFWYRJUSU-UHFFFAOYSA-N
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Description

[Bis(ethylsulfonyl)methyl]benzene is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C11H16O4S2, and it has a molecular weight of 276.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(ethylsulfonyl)methyl]benzene typically involves the reaction of benzene with ethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{H} + 2 \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{C}_2\text{H}_5)_2 + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[Bis(ethylsulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [Bis(ethylsulfonyl)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives. It serves as a building block for more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its sulfonyl groups are known to interact with biological molecules, making it a candidate for drug development.

Industry

Industrially, this compound is used as a crosslinking agent, solvent, and surfactant. Its unique chemical properties make it valuable in the production of polymers, coatings, and other materials .

Mechanism of Action

The mechanism of action of [Bis(ethylsulfonyl)methyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various biological molecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Bis(ethylsulfonyl)methyl]benzene is unique due to the presence of two ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its methylsulfonyl counterparts. This makes it particularly useful in applications requiring specific interactions with biological and chemical systems .

Properties

CAS No.

32341-86-9

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

bis(ethylsulfonyl)methylbenzene

InChI

InChI=1S/C11H16O4S2/c1-3-16(12,13)11(17(14,15)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

WRQJZQFWYRJUSU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C1=CC=CC=C1)S(=O)(=O)CC

Origin of Product

United States

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